molecular formula C10H12O B2538710 [4-(Prop-2-en-1-yl)phenyl]methanol CAS No. 4489-11-6

[4-(Prop-2-en-1-yl)phenyl]methanol

Cat. No.: B2538710
CAS No.: 4489-11-6
M. Wt: 148.205
InChI Key: SWVXBMORXRQPOF-UHFFFAOYSA-N
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Description

[4-(Prop-2-en-1-yl)phenyl]methanol, also known as 4-Allylbenzyl alcohol, is an organic compound with the molecular formula C10H12O. It is a colorless liquid that is used in various chemical and industrial applications. The compound is characterized by the presence of an allyl group attached to a phenyl ring, which is further connected to a methanol group.

Mechanism of Action

Target of Action

4-Allylbenzyl alcohol, similar to other alcohols, primarily targets the central nervous system . It exhibits beneficial effects in cerebral ischemic injury . The primary targets of this compound include the transcription factor nuclear factor E2-related factor 2 (Nrf2), peroxiredoxin 6 (Prdx6), and protein disulfide isomerase (PDI) . These proteins play a crucial role in the body’s antioxidant response, helping to protect cells from oxidative stress .

Mode of Action

The compound interacts with its targets by upregulating their expression . This upregulation is mediated via the phosphatidylinositol 3-kinase (PI3K)/Akt pathway . The PI3K/Akt pathway is a critical cell signaling pathway involved in cell cycle regulation, and its activation can lead to the upregulation of various proteins, including Nrf2, Prdx6, and PDI .

Biochemical Pathways

The upregulation of Nrf2, Prdx6, and PDI affects the body’s antioxidant response pathways . Nrf2 is a key regulator of antioxidant response elements (AREs) in cells. When upregulated, it can enhance the expression of various antioxidant enzymes . Prdx6 is an antioxidant enzyme that can reduce hydrogen peroxide and protect cells from oxidative damage . PDI is an enzyme that catalyzes the formation and breakage of disulfide bonds, which can affect protein folding and stability .

Pharmacokinetics

Alcohols are rapidly absorbed from the gastrointestinal tract and distributed throughout the body . They are primarily metabolized in the liver through alcohol dehydrogenase and cytochrome P450 enzymes, which convert the alcohol to acetaldehyde, a toxic intermediate . Acetaldehyde is then further metabolized to less harmful substances like acetic acid . The rate of alcohol metabolism can be influenced by various factors, including the individual’s genetic makeup and liver health .

Result of Action

The upregulation of Nrf2, Prdx6, and PDI by 4-Allylbenzyl alcohol leads to enhanced antioxidant defenses in cells . This can result in reduced neuronal injury and lower levels of oxidative stress markers like 8-hydroxydeoxyguanosine (8-OHdG) . In addition, 4-Allylbenzyl alcohol has been shown to reduce cerebral infarct size and improve behavioral parameters after cerebral ischemia .

Action Environment

The action, efficacy, and stability of 4-Allylbenzyl alcohol can be influenced by various environmental factors. For instance, the presence of other substances, such as other drugs or food, can affect the absorption and metabolism of the compound . Additionally, factors like the individual’s genetic makeup can influence how effectively the compound is metabolized and how it interacts with its targets

Biochemical Analysis

Biochemical Properties

4-Allylbenzyl alcohol can participate in biochemical reactions, particularly those involving enzymes such as alcohol dehydrogenases (ADHs). ADHs play a critical role in the metabolism of a number of drugs and metabolites that contain alcohol functional groups . Therefore, 4-Allylbenzyl alcohol could potentially interact with these enzymes, influencing their activity and the overall biochemical reaction .

Cellular Effects

The effects of 4-Allylbenzyl alcohol on cells and cellular processes are complex. It’s plausible that 4-Allylbenzyl alcohol could have similar effects on cellular function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Allylbenzyl alcohol is likely to involve interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, alcohol has been shown to affect various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids .

Temporal Effects in Laboratory Settings

The effects of 4-Allylbenzyl alcohol over time in laboratory settings would depend on factors such as the stability of the compound, its rate of degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Allylbenzyl alcohol in animal models would likely vary with different dosages . Studies would need to be conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

4-Allylbenzyl alcohol would be involved in metabolic pathways related to alcohol metabolism . This would include interactions with enzymes or cofactors, and could also include effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of 4-Allylbenzyl alcohol within cells and tissues would depend on various factors . This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of 4-Allylbenzyl alcohol would depend on factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Prop-2-en-1-yl)phenyl]methanol can be achieved through several methods. One common approach involves the allylation of benzyl alcohol. This reaction typically requires the use of a base, such as sodium hydroxide, and an allyl halide, such as allyl bromide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to facilitate the allylation reaction. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(Prop-2-en-1-yl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form [4-(Prop-2-en-1-yl)phenyl]methanal (4-Allylbenzaldehyde) using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield [4-(Prop-2-en-1-yl)phenyl]methane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: [4-(Prop-2-en-1-yl)phenyl]methanal.

    Reduction: [4-(Prop-2-en-1-yl)phenyl]methane.

    Substitution: Depending on the reagent used, various substituted derivatives of this compound.

Scientific Research Applications

[4-(Prop-2-en-1-yl)phenyl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: Similar structure but lacks the allyl group.

    4-Allylphenol: Similar structure but has a hydroxyl group instead of a methanol group.

Uniqueness

[4-(Prop-2-en-1-yl)phenyl]methanol is unique due to the presence of both an allyl group and a methanol group attached to the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4-prop-2-enylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-3-9-4-6-10(8-11)7-5-9/h2,4-7,11H,1,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVXBMORXRQPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4489-11-6
Record name [4-(prop-2-en-1-yl)phenyl]methanol
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